molecular formula C7H5N3O6 B137511 2-Amino-4,6-dinitrobenzoic acid CAS No. 140380-55-8

2-Amino-4,6-dinitrobenzoic acid

Cat. No.: B137511
CAS No.: 140380-55-8
M. Wt: 227.13 g/mol
InChI Key: OBJZCQXAXGNLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,6-dinitrobenzoic acid is an aromatic compound with the molecular formula C7H5N3O6 It is characterized by the presence of two nitro groups and an amino group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

2-Amino-4,6-dinitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms supramolecular chains extending in the ab plane through N–H···O (nitro) hydrogen bonds

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dinitrobenzoic acid typically involves nitration reactions. One common method is the nitration of 2-Aminobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrazine hydrate, iron(III) chloride, ethanol, water, and acetic acid are commonly used in reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Reduction: The reduction of this compound typically yields 2,4,6-triaminobenzoic acid.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Amino-4-nitrobenzoic acid
  • 3,5-Dinitrobenzoic acid
  • 2,4-Dinitrobenzoic acid

Comparison: 2-Amino-4,6-dinitrobenzoic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Amino-4-nitrobenzoic acid, the additional nitro group in this compound enhances its oxidative potential and antimicrobial properties . Similarly, while 3,5-Dinitrobenzoic acid and 2,4-Dinitrobenzoic acid are also nitro-substituted benzoic acids, the presence of an amino group in this compound allows for additional functionalization and reactivity .

Properties

IUPAC Name

2-amino-4,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJZCQXAXGNLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930776
Record name 2-Amino-4,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140380-55-8
Record name 2-Amino-4,6-dinitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4,6-DINITROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,6-dinitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4,6-dinitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4,6-dinitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-4,6-dinitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4,6-dinitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4,6-dinitrobenzoic acid
Customer
Q & A

Q1: What is 2-amino-4,6-dinitrobenzoic acid and why is it relevant?

A1: this compound is an aromatic compound characterized by a benzene ring with a carboxylic acid group (-COOH), an amine group (-NH2), and two nitro groups (-NO2) attached. It is a significant environmental contaminant often found in groundwater and soil near former ammunition production and disposal sites. [, , ] This compound is a breakdown product of 2,4,6-trinitrotoluene (TNT), a widely used explosive. [, ]

Q2: How is this compound formed in the environment?

A2: this compound arises from the transformation of TNT in the environment. This transformation can occur through both abiotic and biotic pathways. Abiotic pathways include photodegradation, while biotic pathways involve the metabolic activity of plants and microorganisms. For example, studies have identified this compound as a product of TNT metabolism in aquatic systems containing the plant Myriophyllum aquaticum. []

Q3: How is this compound detected and quantified in environmental samples?

A3: Several analytical techniques are employed to detect and quantify this compound in environmental matrices. Common methods include:

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC/PDA): This technique separates and quantifies different compounds in a sample based on their interactions with a stationary phase and a mobile phase. []
  • Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and concentration of compounds in a sample. []
  • High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This highly sensitive and selective technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. []

Q4: What are the potential toxicological implications of this compound?

A4: Research suggests that this compound might pose genotoxic risks. [] Studies have demonstrated its mutagenicity in bacterial assays using Salmonella typhimurium strains, indicating its potential to cause DNA mutations. [] Moreover, it has been shown to induce chromosomal aberrations in Chinese hamster fibroblasts and micronuclei formation in human hepatoma cells, further supporting its genotoxic potential. []

Q5: How does the structure of this compound relate to its potential toxicity?

A5: The presence of nitro groups (-NO2) and the amine group (-NH2) in the structure of this compound likely contributes to its potential toxicity. These functional groups can undergo metabolic transformations within biological systems, potentially leading to the formation of reactive species that can damage DNA and other cellular components. []

Q6: What are the ongoing research directions regarding this compound?

A6: Current research focuses on:

  • Understanding the environmental fate and transport of this compound in different environmental compartments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.